molecular formula C14H12N2O2S B1333020 2-Benzenesulfonylmethyl-1H-benzoimidazole CAS No. 21094-70-2

2-Benzenesulfonylmethyl-1H-benzoimidazole

Cat. No.: B1333020
CAS No.: 21094-70-2
M. Wt: 272.32 g/mol
InChI Key: KVUPWJMSALRLRJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzenesulfonylmethyl-1H-benzoimidazole typically involves the reaction of benzimidazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The general reaction scheme is as follows:

Benzimidazole+Benzenesulfonyl chlorideThis compound\text{Benzimidazole} + \text{Benzenesulfonyl chloride} \rightarrow \text{this compound} Benzimidazole+Benzenesulfonyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Benzenesulfonylmethyl-1H-benzoimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction can produce sulfoxide derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylselanyl-1H-benzimidazole
  • 2-Methanesulfonyl-1H-benzimidazole
  • 2-Ethylsulfanyl-1H-benzimidazole
  • 2-Benzylselanyl-1H-benzimidazole
  • 2-Benzhydryl-1H-benzimidazole

Uniqueness

2-Benzenesulfonylmethyl-1H-benzoimidazole is unique due to its specific sulfonylmethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Biological Activity

2-Benzenesulfonylmethyl-1H-benzoimidazole (BSMBI) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial properties. This article aims to summarize the current understanding of BSMBI's biological activity, supported by case studies and research findings.

Chemical Structure and Properties

BSMBI has the molecular formula C14H13N3O2S and a molecular weight of 285.34 g/mol. The compound features a benzoimidazole ring, which is known for its diverse biological activities, and a sulfonylmethyl group that may enhance its pharmacological properties.

Anticancer Activity

Recent studies have evaluated the anticancer potential of BSMBI through various in vitro assays. For instance, one study investigated its effects on colon (HT-29) and breast (MDA-MB-231) cancer cell lines. The results indicated that BSMBI significantly reduced cell viability in both cell lines, with a more pronounced effect observed at higher concentrations (50 µM). Specifically, BSMBI treatment led to an increase in apoptosis rates, with values ranging from 45.2% to 62.7% compared to untreated controls .

Cell Line Concentration (µM) Apoptosis (%) Control Apoptosis (%)
HT-29109.4 - 51.25.9
MDA-MB-2315045.2 - 62.7Not specified

The mechanism of action appears to involve cell cycle arrest, particularly inducing G0/G1 phase accumulation while decreasing S and G2/M phases .

Antimicrobial Activity

In addition to its anticancer properties, BSMBI has shown promising antimicrobial activity against various pathogens. In a comparative study involving several benzoimidazole derivatives, BSMBI exhibited significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of several standard antibiotics, suggesting its potential as an alternative therapeutic agent.

The biological activity of BSMBI can be attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that BSMBI may inhibit key enzymes involved in cell proliferation and survival pathways, leading to increased apoptosis in cancer cells . Further mechanistic studies are required to elucidate the precise interactions at the molecular level.

Case Study 1: Anticancer Efficacy

A notable study focused on the synthesis and evaluation of various benzoimidazole derivatives, including BSMBI. The compounds were tested against HT-29 and MDA-MB-231 cell lines using MTS assays. Results indicated that BSMBI not only reduced cell viability but also induced significant apoptotic activity, outperforming some existing chemotherapeutic agents .

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial properties of BSMBI against clinical isolates. The results demonstrated that BSMBI had bactericidal effects comparable to those of conventional antibiotics, with a notable spectrum of activity against both Gram-positive and Gram-negative bacteria.

Properties

IUPAC Name

2-(benzenesulfonylmethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c17-19(18,11-6-2-1-3-7-11)10-14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUPWJMSALRLRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368364
Record name 2-[(Benzenesulfonyl)methyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21094-70-2
Record name 2-[(Benzenesulfonyl)methyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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